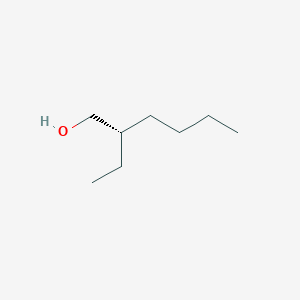

(2S)-2-ethylhexan-1-ol

Cat. No. B8253612

M. Wt: 130.23 g/mol

InChI Key: YIWUKEYIRIRTPP-QMMMGPOBSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06797800B2

Procedure details

350.0 g (1.47 gram equivalent) of the IPDI uretdione polyisocyanate from Example 1, which had a 19.2% content of uretdione groups after hot titration, was put in first under dry nitrogen and heated to 80° C. A mixture of 176.0 g (0.88 gram equivalent) of a commercial ε-caprolactone polyesterdiol started on 1.4 butanediol, with an OH number of 280 mg KOH/g (Capa 203, produced by Solvay), 19.8 g (0.44 gram equivalent) of 1,4-butanediol and 19.5 g (0.15 gram equivalent) of 2-ethyl-1-hexanol was added within 30 minutes and agitated at a maximum reaction temperature of 100° C. until the NCO content of the mixture had dropped to a value of 0.8% after about 4 hours. The melt was poured onto a metal sheet to cool it and a polyaddition compound, containing uretdione groups and appropriate for cross-linking coating powders, was obtained in the form of a solid, colorless resin. The product had the following properties:

[Compound]

Name

IPDI uretdione polyisocyanate

Quantity

350 g

Type

reactant

Reaction Step One

[Compound]

Name

OH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=O)[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9](O)([OH:13])[CH2:10]CC.[OH-].[K+]>>[CH2:6]([OH:7])[CH2:5][CH2:4][CH2:3][OH:13].[CH2:9]([CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[CH2:6][OH:7])[CH3:10] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

IPDI uretdione polyisocyanate

|

|

Quantity

|

350 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

176 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCCO1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(O)O

|

Step Four

[Compound]

|

Name

|

OH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

280 mg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCO)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.8 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C(CO)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.5 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06797800B2

Procedure details

350.0 g (1.47 gram equivalent) of the IPDI uretdione polyisocyanate from Example 1, which had a 19.2% content of uretdione groups after hot titration, was put in first under dry nitrogen and heated to 80° C. A mixture of 176.0 g (0.88 gram equivalent) of a commercial ε-caprolactone polyesterdiol started on 1.4 butanediol, with an OH number of 280 mg KOH/g (Capa 203, produced by Solvay), 19.8 g (0.44 gram equivalent) of 1,4-butanediol and 19.5 g (0.15 gram equivalent) of 2-ethyl-1-hexanol was added within 30 minutes and agitated at a maximum reaction temperature of 100° C. until the NCO content of the mixture had dropped to a value of 0.8% after about 4 hours. The melt was poured onto a metal sheet to cool it and a polyaddition compound, containing uretdione groups and appropriate for cross-linking coating powders, was obtained in the form of a solid, colorless resin. The product had the following properties:

[Compound]

Name

IPDI uretdione polyisocyanate

Quantity

350 g

Type

reactant

Reaction Step One

[Compound]

Name

OH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=O)[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9](O)([OH:13])[CH2:10]CC.[OH-].[K+]>>[CH2:6]([OH:7])[CH2:5][CH2:4][CH2:3][OH:13].[CH2:9]([CH:5]([CH2:4][CH2:3][CH2:2][CH3:1])[CH2:6][OH:7])[CH3:10] |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

IPDI uretdione polyisocyanate

|

|

Quantity

|

350 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

176 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCCO1)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(O)O

|

Step Four

[Compound]

|

Name

|

OH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

280 mg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCO)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.8 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C(CO)CCCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 19.5 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |